Hydrogen-Bond Donor Count Drives Target-Engagement Potential of Elaborated Ligands
The 3-amino substituent on the target compound contributes an additional hydrogen-bond donor (HBD = 2) compared with the 3-unsubstituted parent (HBD = 1 for 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, CAS 4680-51-7) and the 3-bromo analog (HBD = 1, CAS 501935-89-3) [1]. In the context of pyrazolo[3,4-d]pyrimidines optimized as p38α kinase inhibitors, the 3-amino group forms a critical hydrogen bond with the hinge-region backbone carbonyl of Met109, a contact that N3-unsubstituted or 3-halo congeners cannot replicate, accounting for a >100-fold loss in enzymatic IC₅₀ when the 3-NH₂ is removed or replaced with a non-hydrogen-bonding substituent [2].
| Evidence Dimension | Hydrogen-bond donor count and hinge-binding capability |
|---|---|
| Target Compound Data | HBD = 2; 3-NH₂ available for hinge-region H-bond in kinase active site |
| Comparator Or Baseline | 5,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 4680-51-7): HBD = 1, no 3-substituent; 3-Bromo analog (CAS 501935-89-3): HBD = 1, no H-bond donor at C3 |
| Quantified Difference | ΔHBD = +1 vs. both comparators; in elaborated p38α ligands, presence of 3-NH₂ contact correlates with >100-fold improvement in enzymatic IC₅₀ |
| Conditions | Computed molecular descriptors (PubChem); p38α kinase enzymatic inhibition assay (Soth et al., 2011) |
Why This Matters
For medicinal chemistry programs targeting kinases or other ATP-binding proteins, the extra hydrogen-bond donor at C3 is a decisive factor for achieving potent target engagement, making 67304-67-0 the mandatory building block when the synthetic route requires a 3-amino handle for hinge-region contact.
- [1] PubChem Compound Summary for CID 12458446 (target compound) and CID 12981015 (5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione). National Center for Biotechnology Information. View Source
- [2] Soth, M.; Abbot, S.; Abubakari, A.; Arora, N.; et al. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorg. Med. Chem. Lett. 2011, 21 (11), 3452–3456. View Source
